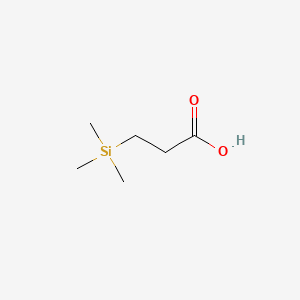

3-(Trimethylsilyl)propionic acid

Description

Properties

IUPAC Name |

3-trimethylsilylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONFLFDSOSZQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063978 | |

| Record name | 3-(Trimethylsilyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-30-7 | |

| Record name | 3-(Trimethylsilyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethylsilyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethylsilyl)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethylsilyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylsilyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIMETHYLSILYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H75Z8P93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-(Trimethylsilyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)propionic acid (TMSP), also known as 3-trimethylsilylpropanoic acid, is an organosilicon compound widely utilized in scientific research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its unique chemical structure, combining a stable trimethylsilyl (B98337) group with a carboxylic acid moiety, imparts a range of properties that make it an invaluable tool in both academic and industrial settings, including drug discovery and development. This guide provides an in-depth overview of the core chemical properties of TMSP, its derivatives, and their applications, with a focus on quantitative data and experimental methodologies.

Core Chemical and Physical Properties

The physical and chemical characteristics of this compound and its commonly used sodium salt and deuterated forms are summarized below. These properties are fundamental to its application in various experimental contexts.

Physicochemical Data of TMSP and Its Derivatives

| Property | This compound (TMSP) | Sodium 3-(trimethylsilyl)propionate | 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4) |

| CAS Number | 5683-30-7 | 37013-20-0[2] | 24493-21-8 |

| Molecular Formula | C₆H₁₄O₂Si[1] | C₆H₁₃NaO₂Si | C₆H₉D₄NaO₂Si |

| Molecular Weight | 146.26 g/mol [1] | 168.24 g/mol [2] | 172.27 g/mol |

| Appearance | Colorless liquid | White solid/crystals | White powder |

| Melting Point | < 0 °C | > 300 °C | > 300 °C |

| Boiling Point | 223.6 °C at 760 mmHg | Not applicable | Not applicable |

| Flash Point | 89 °C | Not applicable | Not applicable |

| Density | 0.926 g/cm³ | Not available | Not available |

| Solubility | Very slightly soluble in water | Soluble in water | Soluble in water |

| pKa | ~4.76 (estimated, similar to propionic acid) | Not applicable | Not applicable |

| Stability | Stable under normal conditions | Hygroscopic | Hygroscopic |

Spectroscopic Data

The primary application of TMSP and its deuterated sodium salt (TMSP-d4) is as an internal reference standard for ¹H NMR spectroscopy in aqueous solutions (e.g., D₂O).[1]

-

¹H NMR: The nine protons of the trimethylsilyl group produce a sharp, intense singlet at approximately 0 ppm. This signal is inert, well-defined, and typically does not overlap with signals from most organic analytes, making it an ideal chemical shift reference.

-

¹³C NMR: The carbon atoms of the trimethylsilyl group also provide a distinct signal for reference in ¹³C NMR spectra.

-

TMSP-d4: The deuterated form, TMSP-d4, is particularly useful as it eliminates the signals from the propionate (B1217596) backbone in ¹H NMR, leaving only the strong reference singlet from the Si(CH₃)₃ group.[3]

Chemical Reactivity and Synthesis

Reactivity

The reactivity of TMSP is governed by its two main functional groups: the carboxylic acid and the trimethylsilyl group.

-

Carboxylic Acid Group: The carboxylic acid moiety undergoes typical reactions of its class. For instance, it can be converted to an acyl chloride, which can then react with amines to form amides. This reactivity is crucial for its use as a derivatizing agent or as a building block in organic synthesis.

-

Trimethylsilyl Group: The C-Si bond in TMSP is generally stable, particularly to hydrolysis, which is a key feature for its use in aqueous media. The trimethylsilyl group is largely inert under most organic reaction conditions, allowing the carboxylic acid group to be manipulated selectively. However, under harsh conditions, cleavage of the silyl (B83357) group can occur.

The relationship between TMSP's structural features and its primary application is illustrated in the diagram below.

Caption: Logical diagram showing how the chemical properties of TMSP lead to its key applications.

Synthesis

A common synthetic route to the sodium salt of deuterated TMSP involves a two-step process starting from 3-(trimethylsilyl) methyl propiolate.[4]

-

Deuterogenation: The propiolate is first deuterogenated using deuterium (B1214612) gas and a palladium on carbon (Pd/C) catalyst. This step saturates the triple bond with deuterium atoms.[4]

-

Saponification: The resulting deuterated propionate ester is then hydrolyzed using sodium deuteroxide in deuterium oxide (D₂O). This saponification step yields the final product, the sodium salt of this compound-d4.[4]

A simplified workflow for this synthesis is presented below.

Caption: A simplified workflow for the synthesis of TMSP-d4 sodium salt.

Experimental Protocols

Use of TMSP-d4 as an Internal Standard for Quantitative NMR (qNMR)

This protocol outlines the general steps for using TMSP-d4 sodium salt as an internal standard for determining the concentration of an analyte in an aqueous solution.

Materials:

-

Analyte of interest

-

3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4)

-

Deuterium oxide (D₂O)

-

High-quality 5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution of TMSP-d4:

-

Accurately weigh a precise amount of TMSP-d4 (e.g., 10 mg) using an analytical balance.

-

Dissolve the TMSP-d4 in a known volume of D₂O (e.g., 10.00 mL) in a volumetric flask to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the analyte.

-

Dissolve the analyte in a known volume of the TMSP-d4 stock solution in a separate vial. Alternatively, add a precise volume of the TMSP-d4 stock solution to a pre-weighed amount of the analyte and then add D₂O to reach a final known volume. It is crucial for quantitative analysis that the internal standard is added directly to the sample.[5]

-

-

NMR Sample Preparation:

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of all relevant signals. This is critical for accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for good precision).

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale by setting the TMSP-d4 singlet to 0.00 ppm.

-

Carefully integrate the well-resolved signal of the TMSP-d4 standard and a well-resolved signal from the analyte.

-

Calculate the concentration of the analyte using the following equation:

Concentration_Analyte = (Integral_Analyte / N_Analyte) * (N_Standard / Integral_Standard) * Concentration_Standard

Where:

-

Integral_Analyte and Integral_Standard are the integration values of the signals.

-

N_Analyte and N_Standard are the number of protons giving rise to the respective signals (for TMSP-d4, N_Standard = 9).

-

Concentration_Standard is the known molar concentration of the TMSP-d4 in the sample.

-

References

- 1. This compound | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound (2,2,3,3-Dâ, carboxyl-D, 98%) - Cambridge Isotope Laboratories, DLM-7562-1 [isotope.com]

- 4. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the Applications of 3-(Trimethylsilyl)propionic Acid in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trimethylsilyl)propionic acid (TSP), and its deuterated analogue, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), are organosilicon compounds widely utilized in scientific research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the core applications of TSP, with a focus on its role as an internal standard for both chemical shift referencing and quantitative analysis (qNMR) in aqueous-based samples. This document details the physicochemical properties of TSP, provides comprehensive experimental protocols for its use, and explores its utility in metabolomics and drug development workflows.

Introduction to this compound (TSP)

This compound is a chemical compound featuring a trimethylsilyl (B98337) group attached to a propionic acid backbone.[1] Its sodium salt, particularly the deuterated version (TSP-d4), is highly soluble in aqueous solutions like deuterium (B1214612) oxide (D₂O), making it an invaluable tool for NMR studies of biological samples.[2][3] The trimethylsilyl group provides a sharp, distinct signal in the ¹H NMR spectrum that is set as the reference chemical shift of 0.00 ppm.[2] This signal consists of nine equivalent protons, resulting in a strong singlet that is typically well-resolved from other analyte signals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of TSP and its derivatives is crucial for its proper application.

| Property | This compound | 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt |

| Molecular Formula | C₆H₁₄O₂Si | C₆H₉D₄NaO₂Si |

| Molecular Weight | 146.26 g/mol | 172.27 g/mol |

| CAS Number | 5683-30-7 | 24493-21-8 |

| Appearance | Colorless liquid | White powder |

| Solubility | Soluble in organic solvents | Soluble in water/D₂O |

| ¹H NMR Signal | ~0.0 ppm (s, 9H) | ~0.0 ppm (s, 9H) |

Core Application: NMR Spectroscopy

The primary application of TSP and its deuterated sodium salt is as an internal standard in NMR spectroscopy for samples dissolved in aqueous solvents.[1][2][3][4][5]

Chemical Shift Referencing

In ¹H NMR, the precise chemical shift of a proton is dependent on its chemical environment and can be influenced by factors such as solvent, pH, and temperature. To ensure accuracy and reproducibility of spectral data, a chemical shift reference is essential. TSP-d4 is the gold standard for aqueous samples, with its trimethylsilyl protons providing a sharp singlet defined as 0.00 ppm.[6]

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of an analyte in a sample. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By comparing the integral of a known concentration of an internal standard like TSP to the integral of an analyte's signal, the concentration of the analyte can be accurately determined.[1][7]

Experimental Protocols

Preparation of a TSP-d4 Stock Solution for qNMR

A precisely prepared stock solution of the internal standard is critical for accurate quantification.

Materials:

-

3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4)

-

Deuterium oxide (D₂O)

-

Analytical balance (accurate to 0.01 mg)

-

Volumetric flask

-

Vortex mixer

Procedure:

-

Accurately weigh a specific amount of TSP-d4 (e.g., 20 mg) using an analytical balance.

-

Transfer the weighed TSP-d4 to a volumetric flask (e.g., 10 mL).

-

Add a portion of D₂O to the flask, cap it, and vortex until the TSP-d4 is completely dissolved.

-

Carefully add D₂O to the calibration mark of the volumetric flask.

-

Invert the flask several times to ensure a homogenous solution.

-

Calculate the exact molar concentration of the stock solution.

Preparation of the NMR Sample for qNMR

Materials:

-

Analyte sample

-

TSP-d4 stock solution

-

D₂O

-

NMR tube

-

Pipettes

Procedure:

-

Accurately weigh a known amount of the analyte and dissolve it in a precise volume of D₂O in a vial.

-

Alternatively, if the analyte is already in solution, take a precise volume of the sample solution.

-

To this analyte solution, add a precise volume of the TSP-d4 stock solution.

-

Vortex the final mixture to ensure homogeneity.

-

Transfer an appropriate volume of the final solution (typically 0.6-0.7 mL) to a clean, dry NMR tube.[8]

Figure 1: Experimental workflow for quantitative NMR (qNMR) using TSP-d4 as an internal standard.

NMR Data Acquisition and Processing for qNMR

For accurate quantification, specific NMR acquisition parameters must be carefully considered.

Key Acquisition Parameters:

-

Relaxation Delay (d1): This should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and TSP) to ensure complete relaxation between scans. A typical starting point is 30 seconds.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[4]

-

Pulse Angle: A 90° pulse angle should be used.

Processing Steps:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the well-resolved signal of the analyte and the TSP signal (at 0.00 ppm).

Calculation of Analyte Concentration

The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NTSP / ITSP) * CTSP

Where:

-

Canalyte = Concentration of the analyte

-

Ianalyte = Integral of the analyte signal

-

Nanalyte = Number of protons giving rise to the analyte signal

-

NTSP = Number of protons for the TSP signal (which is 9)

-

ITSP = Integral of the TSP signal

-

CTSP = Concentration of TSP in the final NMR sample

Applications in Metabolomics and Drug Development

While TSP's primary role is as an NMR standard, this function is critical in various stages of research and development.

Metabolomics

In metabolomics, NMR spectroscopy is used to obtain a snapshot of the small molecule metabolites in a biological sample. TSP is crucial for:

-

Spectral Alignment: Ensuring that spectra from different samples are correctly aligned for comparative analysis.

-

Quantification of Metabolites: Determining the absolute concentration of specific metabolites, which is vital for understanding metabolic pathways and identifying biomarkers.[1]

Figure 2: A generalized workflow for an NMR-based metabolomics study incorporating TSP-d4.

Drug Development

In the context of drug development, qNMR with TSP as an internal standard can be applied in several areas:

-

Purity Assessment: Determining the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates.[7]

-

Stability Studies: Quantifying the degradation of a drug substance over time under various storage conditions.

-

Formulation Analysis: Determining the exact concentration of the API in a final drug product.

-

Metabolism Studies: Quantifying the formation of metabolites of a drug candidate in biological matrices.

While no direct case studies were found linking TSP to the development of a specific drug, its role in ensuring the accuracy and reproducibility of analytical data is fundamental to the rigorous quality control required in the pharmaceutical industry.

Other Applications

Beyond its primary role in NMR, the trimethylsilyl group in TSP makes it a potential derivatizing agent to increase the volatility of polar molecules for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, its use in this capacity is less common compared to other silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Conclusion

This compound and its deuterated sodium salt are indispensable tools in modern analytical chemistry, particularly for NMR spectroscopy of aqueous samples. Its utility as a chemical shift and concentration reference standard provides the accuracy and precision required for a wide range of applications, from fundamental biological research in metabolomics to the stringent quality control demanded in drug development. The detailed protocols and workflows presented in this guide are intended to enable researchers to effectively utilize TSP in their studies and contribute to the generation of high-quality, reproducible scientific data.

References

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asdlib.org [asdlib.org]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Publications | Genesis Drug Discovery & Development [gd3services.com]

- 6. Spectra processing |NMRProcFLow [nmrprocflow.org]

- 7. emerypharma.com [emerypharma.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Trimethylsilyl)propionic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trimethylsilyl)propionic acid (TMSP), a key organosilicon compound. It is widely utilized as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous solutions. This document details its chemical structure, physicochemical properties, and established synthesis methodologies.

Chemical Structure and Properties

This compound is a carboxylic acid distinguished by a trimethylsilyl (B98337) group at the 3-position.[1] This unique structure confers its utility in various scientific applications. The IUPAC name for this compound is 3-(trimethylsilyl)propanoic acid.[1][2]

The presence of the trimethylsilyl group provides a strong, sharp signal in ¹H NMR spectra that is well-isolated from the signals of many organic molecules, making its deuterated sodium salt form an excellent water-soluble standard.[2][3]

Physicochemical and Spectroscopic Data

Key quantitative data for this compound and its common deuterated sodium salt are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | 3-(trimethylsilyl)propanoic acid | [1][2] |

| CAS Number | 5683-30-7 | [1] |

| Molecular Formula | C₆H₁₄O₂Si | [1][2][4][5] |

| Molecular Weight | 146.26 g/mol | [1][2][4][5] |

| Appearance | Colorless liquid | [2] |

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| Sodium 3-(trimethylsilyl)propionate | C₆H₁₃NaO₂Si | 168.24 g/mol | 37013-20-0 |

| Sodium 3-(trimethylsilyl)propionate-d₄ | C₆H₉D₄NaO₂Si | 172.27 g/mol | 24493-21-8[6][7][8] |

| Spectroscopic Data | Description | Source |

| ¹H NMR | Spectrum available for the sodium salt. | ChemicalBook[9] |

| ¹³C NMR | Spectrum available for the acid form in CDCl₃. | SpectraBase[4] |

| Mass Spectrometry | GC-MS and LC-MS data available. | PubChem[1] |

| IR Spectroscopy | IR spectrum available for the sodium salt. | ChemicalBook[10] |

Synthesis of this compound

The synthesis of this compound and its derivatives is well-documented. A primary route involves the hydrogenation or deuterogenation of a trimethylsilyl propiolate intermediate. This intermediate is typically prepared by reacting a lower alkyl propiolate with chlorotrimethylsilane.[3]

A common and illustrative synthesis is that of the deuterated sodium salt, which is highly valuable for NMR applications. This process is generally carried out in two main stages:

-

Formation of the Ester Intermediate: 3-(trimethylsilyl) methyl propiolate is deuterogenated to form 3-(trimethylsilyl) methyl propionate-d₄.

-

Saponification: The resulting ester is then saponified using a deuterated base to yield the final sodium salt of this compound-d₄.

Experimental Protocols

The following section provides a detailed experimental protocol adapted from the synthesis of the deuterated sodium salt of this compound.[3]

Step A: Preparation of 3-(trimethylsilyl) methyl propionate-d₄

-

Apparatus Setup: Place 310 g of 3-(trimethylsilyl) methyl propiolate into a suitable hydrogenation bottle.

-

Inert Atmosphere: Flush the headspace of the liquid with nitrogen gas.

-

Catalyst Addition: Carefully add approximately 0.5 g of 10% palladium on carbon to the solution.

-

Deuterogenation: Connect the bottle to a Parr apparatus and carry out the deuterogenation reaction until the desired amount of deuterium (B1214612) gas is absorbed.

-

Purification: Upon completion, filter the product to remove the catalyst. The crude product is then purified by vacuum distillation.

Step B: Preparation of the Sodium Salt of this compound-d₄

-

Apparatus Setup: Equip a 2-liter, round-bottomed flask with a magnetic stirrer, dropping funnel, condenser, drying tube, and heating mantle.

-

Base Preparation: Add 650 ml of deuterium oxide (D₂O) to the flask. Carefully add 45 g of sodium metal in portions to form an approximately 10% sodium deuteroxide (NaOD) solution.

-

Addition of Ester: Begin stirring the NaOD solution and add 275 g (1.7 mole) of 3-(trimethylsilyl) methyl propionate-d₄ from Step A at a fast, dropwise rate.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for approximately 30 minutes.

-

Cooling: Slowly cool the mixture while continuing to stir, allowing the product to crystallize.

-

Isolation: Isolate the resulting solid product.

Safety Information

This compound and its derivatives should be handled with care. The acid form is a combustible liquid and may cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling these chemicals. All procedures should be conducted in a well-ventilated fume hood.[11]

References

- 1. This compound | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Trimethylsilylpropionic acid | C6H14O2Si | CID 12218619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid D 98atom 24493-21-8 [sigmaaldrich.com]

- 9. This compound SodiuM Salt(37013-20-0) 1H NMR spectrum [chemicalbook.com]

- 10. This compound SodiuM Salt(37013-20-0) IR Spectrum [m.chemicalbook.com]

- 11. gelest.com [gelest.com]

- 12. This compound (2,2,3,3-Dâ, carboxyl-D, 98%) - Cambridge Isotope Laboratories, DLM-7562-1 [isotope.com]

Physicochemical Characteristics of 3-(Trimethylsilyl)propanoic Acid (TMSP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(trimethylsilyl)propanoic acid (TMSP) and its derivatives, compounds of significant interest as internal standards in nuclear magnetic resonance (NMR) spectroscopy. The information is presented to support researchers, scientists, and drug development professionals in the effective application and understanding of this reference material.

Core Physicochemical Properties

TMSP, also known as Trimethylsilylpropanoic acid or TSP, is a chemical compound notable for its trimethylsilyl (B98337) group.[1] For its primary application as an internal reference in aqueous solutions for NMR, it is commonly used in its deuterated sodium salt form (TMSP-d4).[1] The key physicochemical data for TMSP and its common variants are summarized in the tables below for ease of comparison.

Table 1: General Properties of TMSP and its Derivatives

| Property | TMSP (Acid) | TMSP (Sodium Salt) | TMSP-d4 (Deuterated Sodium Salt) |

| Synonyms | 3-(Trimethylsilyl)propanoic acid, TSP | Sodium 3-(trimethylsilyl)propionate | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4, TSP-d4 |

| Chemical Formula | C6H14O2Si | C6H13NaO2Si | C6H9D4NaO2Si |

| Molar Mass | 146.26 g/mol [1] | 168.24 g/mol | 172.27 g/mol [1] |

| Appearance | Colorless liquid[1] | White powder | White powder |

| pH (1% solution) | Not available | Not available | 7.0 - 9.0 |

Table 2: Thermal and Solubility Properties of TMSP Derivatives

| Property | TMSP (Sodium Salt) | TMSP-d4 (Deuterated Sodium Salt) |

| Melting Point | >300 °C | 300 °C |

| Boiling Point | Not available | 223.6 °C at 760 mmHg |

| Flash Point | Not available | 89 °C |

| Water Solubility | Soluble | Soluble |

| Methanol Solubility | Not available | Slightly soluble |

| Stability | Stable under recommended storage | Hygroscopic; stable under recommended storage |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical characteristics of TMSP itself are not widely published. However, standard methodologies for organic compounds can be applied. The following are generalized protocols for determining key physical properties.

Melting Point Determination (for solid forms)

The melting point of a solid organic compound, such as the sodium salt of TMSP, can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[2][3]

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a melting point apparatus.[2][3]

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[3]

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting range.[2] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[2]

Boiling Point Determination (for liquid forms)

For liquid compounds like TMSP acid, the boiling point can be determined using a distillation method or a micro method with a fusion tube and an inverted capillary.[4][5]

Procedure (Micro Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[4]

-

The fusion tube is attached to a thermometer and heated gently in a heating bath.[4]

-

As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[4]

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination

Qualitative solubility tests are performed to determine the solubility of a compound in various solvents.

Procedure:

-

In a small test tube, a measured small amount of the solute (e.g., 25 mg) is placed.

-

A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.

-

The test tube is shaken vigorously after each addition.[7]

-

The compound is considered soluble if it completely dissolves. Observations are made regarding the degree of solubility (e.g., soluble, slightly soluble, insoluble).

Application in NMR Spectroscopy: An Experimental Workflow

The primary application of TMSP and its deuterated sodium salt is as an internal reference standard for NMR spectroscopy, particularly in aqueous solutions.[1] Its chemical shift is set to 0.0 ppm and is largely independent of pH, making it a reliable reference point.

The following diagram illustrates the typical workflow for preparing an NMR sample using TMSP-d4 as an internal standard.

Caption: Workflow for NMR sample preparation and analysis using TMSP as an internal standard.

Analytical Methods

While TMSP's primary analytical role is as an NMR standard, the characterization of TMSP itself and the analysis of similar compounds can be performed using various analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for molecular weight determination and identification of impurities.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

The selection of a specific analytical method would depend on the information required, such as purity, identity, or the presence of trace impurities.

References

- 1. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Deuterated Forms of 3-(Trimethylsilyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of deuterated forms of 3-(Trimethylsilyl)propionic acid (TMSP), with a primary focus on 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4). This document is intended to serve as a valuable resource for researchers utilizing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other analytical techniques where isotopic labeling is advantageous.

Introduction to Deuterated TMSP

This compound (TMSP), also known as TSP, is a chemical compound widely used as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous solutions like deuterium (B1214612) oxide (D₂O)[1][2]. For quantitative applications, its deuterated form, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4), is frequently employed[1][2]. The replacement of protons with deuterium at the 2 and 3 positions of the propionic acid backbone minimizes interfering signals in ¹H NMR spectra, making it an excellent internal standard for accurate quantification of analytes[3][4]. Deuterated compounds, in general, are valuable tools in various scientific fields, including drug development for enhancing metabolic stability, elucidating reaction mechanisms, and as internal standards in mass spectrometry[5][6][7].

The sodium salt of TMSP-d4 is the most common commercially available form, valued for its high purity, stability, and well-defined NMR signal[3][4]. Its utility extends to various applications, including routine structure determination, elucidation of reaction mechanisms, and as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[3][8].

Physicochemical Properties and Specifications

The deuterated forms of TMSP, primarily TMSP-d4, are characterized by their specific isotopic enrichment and chemical purity. The key properties are summarized in the tables below.

Table 1: General Properties of TMSP-d4 Sodium Salt

| Property | Value | References |

| Chemical Name | Sodium 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropanoate | [9] |

| Synonyms | TMSP-d4, TSP-d4, Sodium 3-(trimethylsilyl)propionate-d4 | [4] |

| CAS Number | 24493-21-8 | [4] |

| Molecular Formula | C₆H₉D₄NaO₂Si | [9] |

| Molecular Weight | 172.27 g/mol | [4][9] |

| Appearance | White powder/solid | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Chemical Purity | Typically ≥98.0% (by NMR) | [4] |

Table 2: NMR Spectral Data of TMSP-d4 in D₂O

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Notes | References |

| ¹H | -Si(CH ₃)₃ | 0.00 | Singlet | Set as reference signal. | [3] |

| ¹³C | -C OO⁻ | ~184 | Singlet | [10][11][12][13] | |

| ¹³C | -CD₂-C D₂- | Triplet (due to C-D coupling) | [10][11][12][13] | ||

| ¹³C | C H₃-Si- | Singlet | [10][11][12][13] | ||

| ¹³C | -CD₂-C D₂-Si- | Triplet (due to C-D coupling) | [10][11][12][13] |

Note: Precise ¹³C chemical shifts can vary slightly depending on the specific experimental conditions. The signals for the deuterated carbons appear as triplets in the proton-decoupled ¹³C NMR spectrum due to the spin-1 nature of deuterium.

Synthesis of Deuterated TMSP

The synthesis of TMSP-d4 typically involves the deuteration of a suitable precursor. A common method is outlined in the following experimental protocol, adapted from patent literature.

Experimental Protocol: Synthesis of 3-(Trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid Sodium Salt (TMSP-d4)

This protocol describes a two-step synthesis starting from 3-(trimethylsilyl)propiolic acid.

Step 1: Deuterogenation of 3-(trimethylsilyl)propiolic acid methyl ester

-

Precursor Preparation: Begin with methyl 3-(trimethylsilyl)propiolate.

-

Catalyst: Use a 10% Palladium on carbon (Pd/C) catalyst.

-

Reaction Setup: Place the methyl 3-(trimethylsilyl)propiolate in a hydrogenation apparatus.

-

Deuterogenation: Introduce deuterium gas (D₂) to the reaction vessel under pressure. The reaction proceeds until the stoichiometric amount of deuterium has been consumed, indicating the reduction of the triple bond to a single bond with the addition of four deuterium atoms.

-

Work-up: After the reaction is complete, filter the mixture to remove the Pd/C catalyst. The resulting product is methyl 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionate.

Step 2: Saponification to the Sodium Salt

-

Reaction Setup: Prepare a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

-

Saponification: Add the methyl 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionate from Step 1 to the NaOD solution.

-

Reaction Conditions: Heat the mixture to reflux to facilitate the saponification of the ester to the corresponding carboxylate.

-

Isolation: After cooling, the sodium salt of 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4) can be isolated from the reaction mixture, often by removal of the solvent under reduced pressure.

Other Deuterated Forms

While TMSP-d4 is the most prevalent, other isotopologues exist. For instance, this compound with deuterium at the carboxylic acid position (TMSP-d1) or a combination of deuteration at the propionic backbone and the carboxylic acid group can be synthesized for specific applications, such as tracing metabolic pathways or in mechanistic studies[6]. The synthesis of these other forms would involve using deuterated reagents at the desired labeling positions. For example, hydrolysis of an ester precursor with D₂O under acidic or basic conditions can introduce a deuterium at the carboxylic acid position.

Application in Quantitative NMR (qNMR)

TMSP-d4 is a cornerstone internal standard for qNMR, a powerful analytical technique for determining the purity and concentration of substances[14]. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal[15].

Experimental Protocol: Purity Determination using TMSP-d4 as an Internal Standard

This protocol outlines the general steps for determining the purity of a solid analyte.

1. Sample Preparation:

-

Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and the TMSP-d4 internal standard into a clean vial. The molar ratio of the analyte to the standard should be considered to ensure comparable signal intensities for accurate integration[14][16].

-

Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of D₂O for a standard 5 mm NMR tube) to the vial to completely dissolve both the analyte and the internal standard[16][17][18].

-

Transfer: Carefully transfer the solution into a high-quality NMR tube, ensuring no solid particles are present. Filtration through a small plug of glass wool in a Pasteur pipette is recommended[17][18].

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition:

-

Instrument Setup: Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate[15].

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and line shape[15].

-

Acquisition Parameters:

-

Pulse Angle: Use a 90° pulse angle for maximum signal intensity[15].

-

Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T1 relaxation time of both the analyte and the standard's signals of interest to ensure full relaxation between scans. A conservative value of 30-60 seconds is often used if T1 values are unknown[15].

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for accurate integration.

-

3. Data Processing and Analysis:

-

Fourier Transform and Phasing: Perform a Fourier transform of the Free Induction Decay (FID) and carefully phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration of the signals.

-

Integration: Integrate a well-resolved, non-overlapping signal for the analyte and the singlet signal of TMSP-d4 at 0.00 ppm[15].

-

Purity Calculation: The purity of the analyte can be calculated using the following equation[15]:

Purityanalyte (%) = ( Ianalyte / Istandard ) × ( Nstandard / Nanalyte ) × ( MWanalyte / MWstandard ) × ( mstandard / manalyte ) × Puritystandard

Where:

-

I = Integrated signal area

-

N = Number of protons for the respective integrated signal

-

MW = Molecular weight

-

m = Mass

-

Puritystandard = Certified purity of the TMSP-d4 standard

-

qNMR Workflow Diagram

Application in Metabolomics

In metabolomics, which involves the comprehensive study of small molecules in biological systems, deuterated internal standards like TMSP-d4 are crucial for quality control and ensuring data reliability[17][19][20]. They are added to biological samples at the beginning of the sample preparation process to monitor and correct for variations that can occur during extraction, derivatization, and analysis[21][22][23].

Experimental Workflow: Untargeted Metabolomics using TMSP-d4

The following is a generalized workflow for an untargeted metabolomics study employing TMSP-d4 as an internal standard.

-

Sample Collection and Quenching: Collect biological samples (e.g., biofluids, tissues) and immediately quench metabolic activity, often by flash-freezing in liquid nitrogen, to preserve the metabolic profile[23].

-

Metabolite Extraction: Homogenize the samples and extract metabolites using a solvent system (e.g., a mixture of methanol, acetonitrile, and water). At this stage, a known amount of TMSP-d4 is spiked into each sample as an internal standard[22][24].

-

Sample Preparation for Analysis: The extracts are then processed, which may include centrifugation to remove proteins and other macromolecules, and drying under vacuum. The dried extracts are reconstituted in a suitable solvent for the analytical platform.

-

LC-MS or GC-MS Analysis: The reconstituted samples are analyzed using a chromatographic separation method coupled to a mass spectrometer. The inclusion of TMSP-d4 allows for monitoring the performance of the analytical run[17][19].

-

Data Processing: The raw data is processed using specialized software to perform peak detection, alignment, and normalization. The signal intensity of TMSP-d4 across all samples is monitored to assess the consistency of the analytical process. Any significant variation in the TMSP-d4 signal can indicate issues with sample preparation or instrument performance, and the data from other metabolites can be normalized to the internal standard's signal to correct for these variations[20][25].

-

Metabolite Identification and Statistical Analysis: The detected metabolic features are identified by comparing their mass spectra and retention times to spectral libraries. Statistical analysis is then performed to identify metabolites that are significantly different between experimental groups.

Metabolomics Data Processing Workflow Diagram

Conclusion

Deuterated forms of this compound, particularly TMSP-d4, are indispensable tools in modern analytical chemistry. Their well-defined properties and predictable behavior make them ideal internal standards for achieving high accuracy and precision in quantitative NMR and for ensuring data quality in complex metabolomics studies. This guide has provided a detailed overview of the synthesis, properties, and key applications of these compounds, along with practical experimental protocols and workflows to aid researchers in their effective implementation. As analytical techniques continue to advance, the role of high-purity, isotopically labeled standards like TMSP-d4 will remain critical for generating reliable and reproducible scientific data.

References

- 1. 2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT | 24493-21-8 [chemicalbook.com]

- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4), CAS No. 24493-21-8 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. 3-(三甲基甲硅烷基)丙酸-d4 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. scispace.com [scispace.com]

- 7. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. spectrabase.com [spectrabase.com]

- 14. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 15. benchchem.com [benchchem.com]

- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 17. youtube.com [youtube.com]

- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 19. MetaDB a Data Processing Workflow in Untargeted MS-Based Metabolomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]

- 22. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Enhancing Metabolomics Research through Data Standards and Workflows - Omics tutorials [omicstutorials.com]

TMSP-d4 for NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4), a critical internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we delve into its core properties, detailed experimental protocols, and the fundamental principles of its application, particularly in aqueous-based studies such as metabolomics.

Introduction to TMSP-d4

TMSP-d4, the deuterated sodium salt of 3-(trimethylsilyl)propionic acid, is a chemical compound widely utilized as an internal reference standard in NMR spectroscopy.[1][2] Its primary function is to provide a stable and reliable signal for calibrating the chemical shift scale to 0.00 ppm, especially in aqueous solvents like deuterium (B1214612) oxide (D₂O).[3][4] The deuteration at the 2 and 3 positions of the propionate (B1217596) backbone minimizes interference from solvent signals, making it an ideal choice for high-resolution NMR studies of biological samples.

Physicochemical Properties and Specifications

TMSP-d4 is a white, solid compound that is soluble in water. Its key properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | (CH₃)₃SiCD₂CD₂CO₂Na |

| Molecular Weight | 172.27 g/mol [5][6] |

| Appearance | White to ivory-colored solid |

| Isotopic Purity | Typically ≥98 atom % D[6] |

| Chemical Purity | ≥98.0% (NMR)[6] |

| ¹H NMR Chemical Shift | 0.00 ppm (by definition)[3][7] |

| Solubility | Water, Methanol (Slightly)[8] |

| Storage | Store refrigerated (-5°C to 5°C) and desiccated[5] |

Quantitative Data and Performance Characteristics

The reliability of TMSP-d4 as an internal standard is contingent on the stability of its chemical shift and its inertness within the sample matrix. The following tables provide quantitative data on its performance under various conditions.

Recommended Concentrations for NMR Experiments

The optimal concentration of TMSP-d4 varies depending on the type of NMR experiment being performed.

| NMR Experiment Type | Recommended Concentration | Reference |

| 1D ¹H NMR | 50 µM | [9] |

| 2D ¹H NMR (e.g., COSY, TOCSY) | 500 µM | [9] |

| General Metabolomics | 5.8 mM (in buffer) | [1] |

Factors Influencing Chemical Shift Stability

While the trimethylsilyl (B98337) (TMS) peak of TMSP-d4 is defined as 0.00 ppm, its position can be subtly influenced by experimental conditions.

| Parameter | Effect on ¹H Chemical Shift | Notes |

| pH | The chemical shift of TMSP-d4 can be pH-dependent. Equations have been developed to estimate pH based on the TMSP-d4 chemical shift.[10] In studies with rat serum, the chemical shift showed variations at different pH values.[11] | It is crucial to maintain a constant and buffered pH for accurate and reproducible chemical shift referencing. |

| Temperature | The chemical shift of silyl-containing reference compounds like TMS has been shown to have a temperature coefficient of approximately -6 x 10⁻⁴ ppm/°C.[12] The chemical shift of residual water in D₂O is also highly temperature-dependent.[13] | For studies involving variable temperatures, it is important to account for this potential shift or to use temperature-compensated referencing methods. |

| Analyte Interaction | TMSP-d4 is generally considered chemically inert. However, it can interact with certain molecules, such as proteins, which can lead to line broadening and slight shifts in its resonance.[11] | In complex biological matrices, it is advisable to check for potential interactions that might compromise the accuracy of the chemical shift reference. |

Experimental Protocols

To ensure accurate and reproducible results, it is essential to follow standardized procedures for the preparation of TMSP-d4 stock solutions and NMR samples.

Preparation of a 10 mM TMSP-d4 Stock Solution

Materials:

-

TMSP-d4 powder

-

High-purity deuterium oxide (D₂O)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh 17.23 mg of TMSP-d4 powder using an analytical balance.

-

Dissolving: Transfer the weighed TMSP-d4 powder into a 10 mL volumetric flask.

-

Adding Solvent: Add approximately 8 mL of D₂O to the volumetric flask.

-

Mixing: Gently swirl the flask until the TMSP-d4 is completely dissolved. A vortex mixer can be used to facilitate dissolution.

-

Final Volume Adjustment: Carefully add D₂O to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the stock solution in a tightly sealed container at 4°C.

Preparation of an NMR Sample for Metabolomics

Materials:

-

Biological sample (e.g., cell extract, biofluid)

-

10 mM TMSP-d4 stock solution

-

NMR buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4)

-

NMR tube (5 mm) and cap

-

Pipettes

Procedure:

-

Sample Thawing: If the biological sample is frozen, thaw it at room temperature.

-

Sample Centrifugation: Centrifuge the sample to pellet any solid debris.

-

Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 540 µL) to a clean microcentrifuge tube.

-

Buffer and Standard Addition: Add a pre-determined volume of the NMR buffer containing TMSP-d4 (e.g., 60 µL of a buffer prepared to result in a final TMSP-d4 concentration of 50 µM in the NMR tube).

-

Mixing: Gently vortex the mixture to ensure homogeneity.

-

Transfer to NMR Tube: Transfer the final mixture into a 5 mm NMR tube.[14]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[14]

Data Acquisition and Processing

The choice of NMR pulse sequence and acquisition parameters is critical for obtaining high-quality data in metabolomics studies.

Recommended Pulse Sequences

For aqueous samples, it is crucial to suppress the strong water signal. The following 1D ¹H NMR pulse sequences are commonly used:

-

1D NOESY with presaturation (noesygppr1d): This is a widely used sequence for metabolomics as it provides good water suppression while maintaining a quantitative profile of the metabolites.[15]

-

1D CPMG (Carr-Purcell-Meiboom-Gill) with presaturation (cpmgpr1d): This sequence is particularly useful for samples containing macromolecules, such as serum or plasma, as it attenuates the broad signals from these larger molecules, improving the visibility of smaller metabolites.[7][15]

Key Acquisition Parameters for 1D NOESY with Water Suppression

| Parameter | Recommended Value/Setting | Purpose |

| Pulse Program | noesypr1d or noesygppr1d | 1D NOESY with presaturation for water suppression. |

| Relaxation Delay (d1) | 2 - 5 seconds | Allows for longitudinal relaxation of protons between scans, crucial for quantitation.[16] |

| Mixing Time (d8) | 10 - 100 milliseconds | A short mixing time is used to minimize NOE effects while still allowing for effective water suppression.[16][17] |

| Number of Scans (ns) | Multiple of 2 (e.g., 32, 64, 128) | Increased scans improve the signal-to-noise ratio. |

| Spectral Width (sw) | ~12 ppm | Covers the typical chemical shift range for metabolites. |

| Acquisition Time (aq) | ~3 seconds | Determines the resolution in the frequency domain. |

| Presaturation Power | To be optimized | The power of the radiofrequency pulse used to saturate the water signal should be carefully calibrated for each sample. |

Data Processing

After data acquisition, the following steps are typically performed:

-

Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift of the TMSP-d4 peak is set to 0.00 ppm.[3]

Visualizations

The following diagrams illustrate key aspects of using TMSP-d4 in NMR spectroscopy.

Caption: Chemical structure of TMSP-d4.

Caption: Workflow for preparing and analyzing NMR samples with TMSP-d4.

Caption: Logic of using TMSP-d4 as an internal chemical shift reference.

References

- 1. High‐Throughput Metabolomics by 1D NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Spectra processing |NMRProcFLow [nmrprocflow.org]

- 5. Item - Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses - American Chemical Society - Figshare [acs.figshare.com]

- 6. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [repository.kaust.edu.sa]

- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to the Trimethylsilyl Group in TMSP for Researchers and Drug Development Professionals

The compound 3-(trimethylsilyl)propionic acid (TMSP), often used as its sodium salt, is a critical tool in modern analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its utility is derived almost entirely from its trimethylsilyl (B98337) (TMS) functional group. This guide provides a detailed examination of the TMS group within the TMSP molecule, its application as an NMR standard, experimental protocols for its use, and important considerations for scientists in research and drug development.

The Core Functional Unit: The Trimethylsilyl Group

The trimethylsilyl group, abbreviated as TMS, consists of a central silicon atom bonded to three methyl (CH₃) groups.[3][4] This structure is characterized by its chemical inertness and significant molecular volume.[3] In the context of NMR, the TMS group is ideal for several reasons:

-

Signal Equivalence : The nine protons on the three methyl groups are chemically and magnetically equivalent. This results in a single, sharp resonance signal in a ¹H NMR spectrum, which is easy to identify and integrate.[5]

-

High Shielding : The silicon atom is less electronegative than carbon, causing the protons on the methyl groups to be highly shielded. This shifts their resonance signal upfield, typically outside the spectral region of most organic analytes.[6]

-

Inertness : The TMS group is largely unreactive and does not typically participate in reactions with most sample compounds, ensuring the integrity of the analysis.[6][7]

In TMSP, this TMS group is attached to a propionic acid backbone. This addition of a carboxylic acid group confers aqueous solubility, making TMSP the standard of choice for NMR studies in aqueous solvents like deuterium (B1214612) oxide (D₂O), a stark contrast to its volatile, water-insoluble precursor, tetramethylsilane (B1202638) (TMS).[1][8][9] For NMR applications, the deuterated form, sodium 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d₄), is commonly used to avoid signals from the propionate (B1217596) chain in ¹H NMR.[1][10]

Physicochemical and Quantitative Data

The reliable application of TMSP as an internal standard is predicated on its well-defined physical and chemical properties. The data below pertains primarily to the commonly used deuterated sodium salt of TMSP.

| Property | Value | Reference(s) |

| Chemical Name | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ | [11][12] |

| Synonyms | TMSP-d₄, TSP-d₄ | [10][12] |

| Molecular Formula | (CH₃)₃SiCD₂CD₂CO₂Na | [11][13] |

| Molecular Weight | 172.27 g/mol | [1][11][13] |

| Appearance | White Powder | [12] |

| Chemical Purity | ≥98.0% (NMR), 98 atom % D | [11] |

| Solubility | Soluble in water | [12] |

| pH | 7.0 - 9.0 (1% aqueous solution) | [12] |

| Storage Conditions | Store refrigerated (-5°C to 5°C) and desiccated; Hygroscopic | [11][12] |

| ¹H NMR Chemical Shift | Defined as 0.00 ppm | [4] |

TMSP in Practice: NMR Applications and Workflows

TMSP serves two primary functions in NMR spectroscopy: as a chemical shift reference and as an internal standard for quantitative analysis (qNMR).

This protocol outlines the use of TMSP-d₄ as an internal standard for determining the concentration of an analyte in an aqueous solution.

1. Materials:

-

Analyte of interest

-

TMSP-d₄ (sodium salt)

-

Deuterium oxide (D₂O) with high isotopic purity

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

High-quality 5 mm NMR tubes[9]

2. Preparation of a Stock Standard Solution:

-

Accurately weigh a precise amount of TMSP-d₄ (e.g., 17.2 mg) using an analytical balance.

-

Quantitatively transfer the TMSP-d₄ to a volumetric flask (e.g., 10.00 mL).

-

Dissolve and dilute to the mark with D₂O to create a stock solution of known concentration (e.g., 10 mM). Homogenize thoroughly.

3. Sample Preparation:

-

Accurately weigh a precise amount of the analyte.

-

Dissolve the analyte in a known volume of the TMSP-d₄ stock solution. Alternatively, dissolve both the analyte and a known mass of TMSP-d₄ directly into a known volume of D₂O.

-

Ensure complete dissolution, using a vortex mixer if necessary.[9]

-

Transfer an appropriate volume (typically 600-700 µL) of the final solution to a clean, high-quality NMR tube.

4. NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

-

Lock onto the deuterium signal of the D₂O and shim the magnetic field to achieve optimal resolution.

-

Crucial Acquisition Parameters for Quantification:

-

Pulse Angle: Use a 90° pulse to ensure maximum signal generation per scan.[8]

-

Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest spin-lattice relaxation time (T₁) of both the TMSP protons and the analyte protons being quantified. This ensures full relaxation and accurate signal integration.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended) for both the TMSP and analyte signals.[8]

-

5. Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMSP singlet to 0.00 ppm.

-

Carefully integrate the area of the TMSP signal (I_TMSP) and a well-resolved signal from the analyte (I_Analyte).

-

Calculate the analyte concentration using the following formula:

C_Analyte = (I_Analyte / N_Analyte) * (N_TMSP / I_TMSP) * C_TMSP

Where:

-

C = Concentration

-

I = Integral area

-

N = Number of protons giving rise to the integrated signal (N_TMSP is 9)

-

Critical Considerations for Drug Development Professionals

While TMSP is a robust standard, its behavior in complex biological matrices—common in drug metabolism and discovery studies—can be problematic. The TMS group, while generally inert, is susceptible to non-covalent interactions that can compromise data integrity.

A. Protein Binding: In biological fluids like plasma or serum, or in formulations containing proteins, TMSP can bind to macromolecules.[14] This interaction alters the chemical environment of the TMS protons, leading to:

-

Signal Broadening: The bound TMSP molecules tumble more slowly in solution, resulting in a broader, less defined NMR signal that is difficult to integrate accurately.

-

Chemical Shift Perturbation: The reference signal can shift from its 0.00 ppm position, leading to incorrect calibration of the entire spectrum.[14]

B. Formation of Inclusion Complexes: Certain molecules, such as cyclodextrins, which are sometimes used as formulation excipients, can form inclusion complexes with TMSP. The TMS group becomes encapsulated within the cyclodextrin (B1172386) cavity, which shields it and causes a significant upfield shift in its resonance.[15] This invalidates its use as a primary reference.

These potential interactions necessitate careful validation when developing NMR-based assays for drug candidates in complex formulations or biological fluids. If TMSP signal shifting or broadening is observed, alternative referencing methods, such as using an external standard in a coaxial insert, may be required for accurate chemical shift calibration, though this is not suitable for quantification.[6][9]

References

- 1. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikidata [wikidata.org]

- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 4. Trimethylsilyl [chemeurope.com]

- 5. youtube.com [youtube.com]

- 6. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 8. asdlib.org [asdlib.org]

- 9. cif.iastate.edu [cif.iastate.edu]

- 10. TMSP-2,2,3,3-D4-5G | Norell [shop.nmrtubes.com]

- 11. TMSP-2,2,3,3-dâ (D, 98%) Sodium 3-trimethylsilylpropionate - Cambridge Isotope Laboratories, DLM-48-5X1 [isotope.com]

- 12. 2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT | 24493-21-8 [chemicalbook.com]

- 13. 3-(トリメチルシリル)プロピオン酸-d4 ナトリウム塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. NMR internal standard signal shifts due to cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of 3-(Trimethylsilyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 3-(Trimethylsilyl)propionic acid (TMSP), a compound widely utilized as an internal reference standard in nuclear magnetic resonance (NMR) spectroscopy for aqueous solutions. Understanding the solubility of TMSP is critical for its proper application in experimental settings, particularly in the context of drug discovery and development where precise sample preparation is paramount.

Physicochemical Properties of this compound

This compound is a carboxylic acid with the chemical formula C6H14O2Si.[1][2] Its structure features a polar carboxylic acid group and a nonpolar trimethylsilyl (B98337) group, rendering it amphiphilic. The sodium salt of TMSP, particularly its deuterated form (TMSP-d4), is frequently used for its good solubility in water.[3][4][5][6][7]

Table 1: Physicochemical Properties of this compound and its Sodium Salt

| Property | This compound (TMSP) | Sodium 3-(trimethylsilyl)propionate |

| Molecular Formula | C6H14O2Si | C6H13NaO2Si |

| Molecular Weight | 146.26 g/mol [1] | 168.24 g/mol |

| Appearance | Colorless liquid[2] | White powder |

| pKa | ~4.5 - 5.0 (Estimated for similar short-chain carboxylic acids) | Not Applicable |

| Water Solubility | Sparingly soluble (pH-dependent) | Soluble[3] |

Aqueous Solubility of TMSP

The aqueous solubility of TMSP is significantly influenced by the pH of the solution. As a carboxylic acid, its solubility increases with increasing pH due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate anion.

pH-Dependent Solubility

The relationship between pH, pKa, and the solubility of an ionizable compound like TMSP can be described by the Henderson-Hasselbalch equation.[8][9][10][11][12] For a weak acid (HA) in equilibrium with its conjugate base (A-), the equation is:

pH = pKa + log([A⁻]/[HA])

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the undissociated acid (S₀) and the concentration of the ionized form. The following equation can be used to predict the total solubility:

S_total = S₀ * (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the concentration of the more soluble carboxylate form increases, leading to a significant rise in the overall solubility of TMSP.

Quantitative Solubility Data

While qualitative descriptions indicate that the sodium salt of TMSP is "soluble in water,"[3] specific quantitative solubility data across a range of pH values and temperatures is not extensively documented in publicly available literature. To obtain precise solubility data for TMSP in specific aqueous solutions (e.g., various buffers), experimental determination is necessary. The following sections outline detailed protocols for such determinations.

Table 2: Illustrative Solubility Profile of TMSP at Different pH Values

| pH | Predicted Dominant Species | Expected Relative Solubility |

| 2.0 | TMSP (undissociated acid) | Low |

| 4.7 (approx. pKa) | TMSP ≈ TMSP⁻ | Moderate |

| 7.4 (Physiological pH) | TMSP⁻ (carboxylate) | High |

| 10.0 | TMSP⁻ (carboxylate) | Very High |

This table is illustrative and based on the theoretical behavior of a carboxylic acid. Actual solubility values require experimental determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of TMSP in their specific experimental systems, the following established methods are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid TMSP (or its sodium salt) is added to a known volume of the aqueous solution of interest (e.g., purified water, phosphate-buffered saline at a specific pH) in a glass flask or vial.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of TMSP in the clear filtrate is determined using a suitable analytical method, such as:

-

¹H NMR Spectroscopy: Given that TMSP is an NMR standard, this method is highly appropriate. A known concentration of a different, non-interfering internal standard can be added to the filtrate for quantification.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method with UV or mass spectrometric detection can be used. A calibration curve is generated using standard solutions of TMSP.

-

Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is determined. This method is less sensitive and requires higher solubility.

-

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of TMSP is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to the desired aqueous buffer in a microplate well.

-

Incubation and Precipitation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature. If the compound's solubility limit is exceeded, it will precipitate out of solution.

-

Analysis: The amount of dissolved TMSP is quantified. This can be done by:

-

Nephelometry: Measuring the turbidity of the solution caused by precipitated particles.

-

Filtration and UV/Vis Spectroscopy: The solution is filtered to remove precipitate, and the absorbance of the filtrate is measured.

-

Visualizing Experimental Workflows

Logical Relationship of pH and TMSP Solubility

The following diagram illustrates the influence of pH on the equilibrium and solubility of TMSP.

Caption: pH's effect on TMSP's form and solubility.

Experimental Workflow for Thermodynamic Solubility

This diagram outlines the steps involved in the shake-flask method for determining the thermodynamic solubility of TMSP.

Caption: Thermodynamic solubility determination workflow.

Conclusion

While this compound and its sodium salt are generally considered water-soluble, a thorough understanding of its solubility behavior, particularly its pH dependence, is crucial for its effective use in research and development. This guide provides the theoretical framework and detailed experimental protocols necessary for scientists to either predict or precisely determine the aqueous solubility of TMSP under their specific experimental conditions. For critical applications, it is strongly recommended to experimentally determine the solubility in the relevant aqueous medium rather than relying on qualitative statements.

References

- 1. This compound | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]